

An In-depth Technical Guide to 3,3-Diethoxypropanenitrile (CAS 2032-34-0)

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Compound of Interest

Compound Name: **3,3-Diethoxypropanenitrile**

Cat. No.: **B144306**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethoxypropanenitrile, identified by CAS number 2032-34-0, is a versatile organic compound widely utilized as a key intermediate in advanced organic and pharmaceutical synthesis.^{[1][2]} Also known by synonyms such as cyanacetaldehyde diethyl acetal, its unique structure, featuring a nitrile group and a diethyl acetal, makes it a valuable building block for a variety of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).^{[1][2][3]} This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and critical safety information tailored for professionals in research and drug development.

Chemical and Physical Properties

3,3-Diethoxypropanenitrile is typically a clear, colorless to pale yellow liquid.^[4] It is stable under normal conditions but may decompose at extreme temperatures or in the presence of strong acids or bases.^[1] It has limited solubility in water but is highly soluble in common organic solvents like ethanol and ether.^{[1][3]}

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of **3,3-Diethoxypropanenitrile**

Property	Value	Reference(s)
CAS Number	2032-34-0	[5]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1][6][7]
Molecular Weight	143.18 g/mol	[1][7]
Appearance	Clear colorless to pale yellow oil/liquid	[4]
Density	0.954 g/mL at 25 °C	[1][4]
Boiling Point	91-93 °C at 11 mmHg 97 °C at 20 mmHg 176-178 °C at 760 mmHg	[1][4][5][3]
Melting Point	82-84 °C	[4][6]
Flash Point	84 °C (183.2 °F) - closed cup	[4]
Refractive Index	n _{20/D} 1.415	[1][4]
Solubility	32 g/L in water; Soluble in ethanol, ether	[1][3][4]

Spectroscopic Data

Detailed analytical data is crucial for compound verification and characterization. Spectroscopic data for **3,3-Diethoxypropanenitrile** is publicly available through various databases.

Table 2: Availability of Spectroscopic Data

Data Type	Availability / Source	Reference(s)
¹³ C NMR	Available (Solvent: CDCl ₃) / SpectraBase	[8]
Mass Spectrum (GC)	Available / SpectraBase	[9]
FTIR / Raman	Available / SpectraBase	[9]

Synthesis Protocols

While several methods exist for the synthesis of **3,3-Diethoxypropanenitrile**, a detailed and scalable method is disclosed in Chinese patent CN102295578A.[10] This approach avoids the high costs and harsh conditions of previous methods.[11]

Detailed Experimental Protocol (Adapted from CN102295578A)

This synthetic method involves a two-stage process: a pressure reaction to form a key intermediate, followed by an acetal reaction.[10][11]

Step A: Pressure Reaction to form 3-hydroxy vinyl cyanide metal-salt

- Charge a stainless steel pressure reactor with acetonitrile (raw material), a non-polar solvent (e.g., xylene), a C₁-C₄ alcohol alkali metal salt (e.g., sodium ethoxide), and a C₁-C₃ alcohol (e.g., ethanol) as a catalyst. The weight ratio of acetonitrile to the alkali metal salt should be 1:1.2-2.5, and the ratio of acetonitrile to the alcohol catalyst should be 1:2-5.[10]
- Seal the reactor and heat to a reaction temperature of 50-100 °C.[10]
- Pressurize the reactor with carbon monoxide (CO) gas to an operating pressure of 0.3-1.5 MPa.[10][11]
- Maintain the reaction for 5-10 hours.[10]
- After the reaction is complete, cool the reactor and isolate the resulting 3-hydroxy vinyl cyanide metal-salt intermediate.[10]

Step B: Acetal Reaction

- Prepare a solution of acidic alcohol by adding a catalyst, such as concentrated sulfuric acid, to ethanol. The amount of acidic alcohol should be 5-10 times the weight of the initial acetonitrile.[10]
- Add the 3-hydroxy vinyl cyanide metal-salt intermediate from Step A to the acidic alcohol solution.

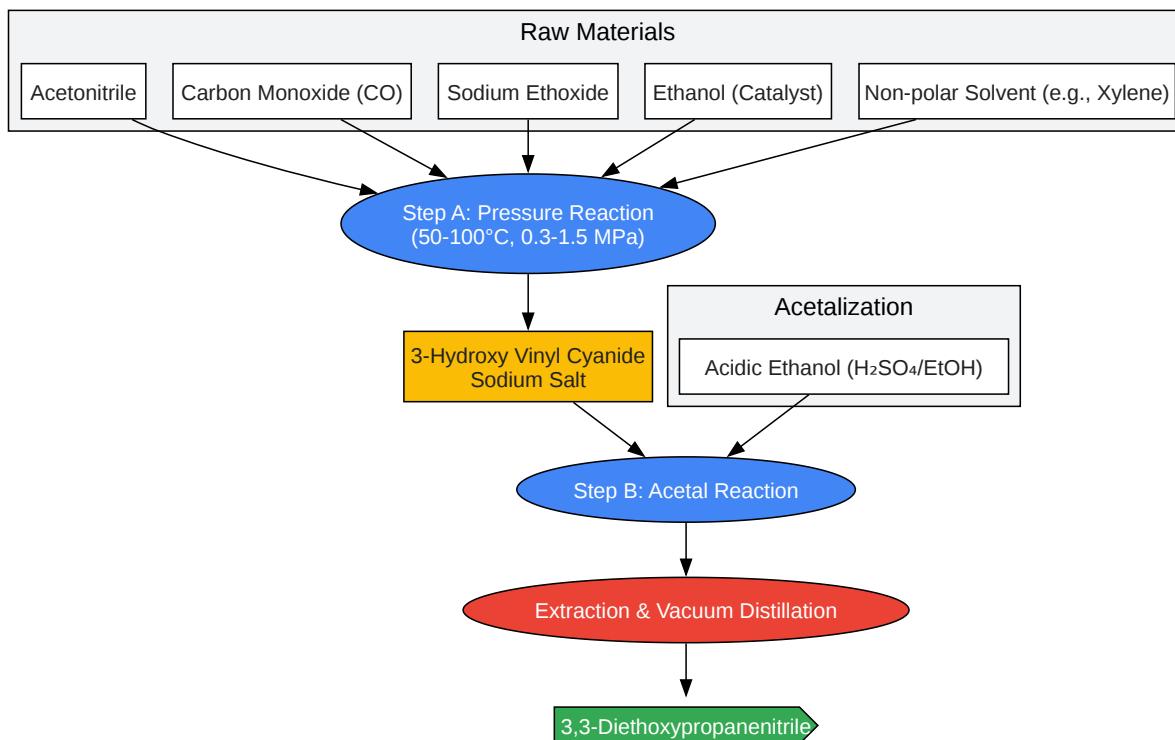
- Allow the acetalization reaction to proceed to completion.

Step C: Post-Reaction Processing and Purification

- To the final reaction mixture, add a non-polar solvent (e.g., toluene) as an extraction solvent.
[\[10\]](#)
- Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.[\[10\]](#)
- Re-extract the lower aqueous layer twice more with the non-polar solvent.[\[10\]](#)
- Combine all organic phases and wash with a sodium bicarbonate solution.[\[10\]](#)
- Isolate the final product, **3,3-Diethoxypropanenitrile**, via vacuum distillation.[\[10\]](#)

This method offers high yield, low cost, and enhanced safety due to the lower CO pressure required.[\[11\]](#)

Synthesis Workflow of 3,3-Diethoxypropanenitrile

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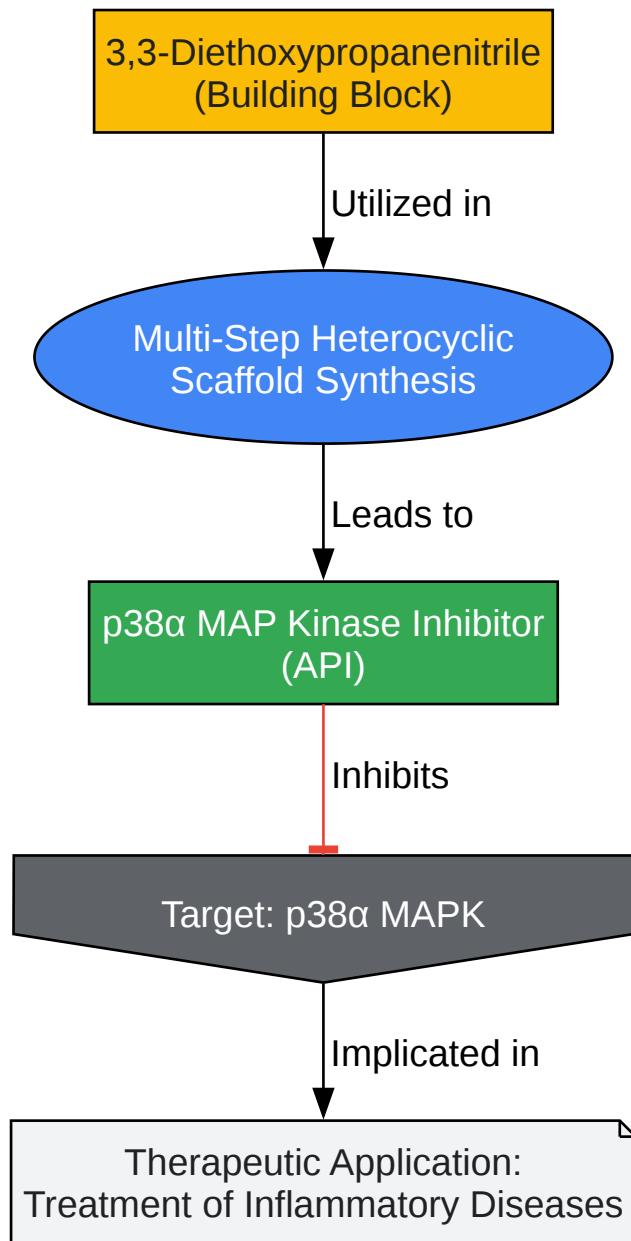
Chemical Reactivity and Applications in Drug Development

3,3-Diethoxypropanenitrile serves as a versatile precursor for numerous biologically active compounds.^[1] Its functional groups can participate in a wide range of organic reactions.

Role in p38 α Mitogen-Activated Protein (MAP) Kinase Inhibitor Synthesis

A significant application of **3,3-Diethoxypropanenitrile** is in the synthesis of inhibitors for p38 α MAP kinase.^[1] These inhibitors are of considerable interest as therapeutic agents for treating inflammatory diseases.^[12] The compound acts as a critical starting material for constructing the complex heterocyclic scaffolds, such as phthalazine or pyrimidine-based cores, which are common in p38 α inhibitors.^{[12][13]} The development of potent and selective p38 α inhibitors is an active area of research in drug discovery.^{[14][15]}

Role in p38 α MAPK Inhibitor Drug Development



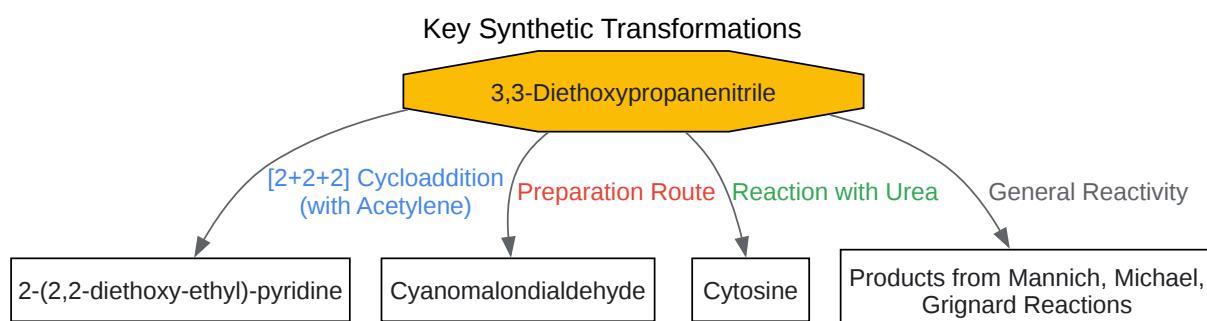
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Logical pathway for p38 α MAPK inhibitor development.

Other Key Synthetic Applications

Beyond kinase inhibitors, 3,3-Diethoxypropanenitrile is a precursor for other important molecules:

- Pyridines: It is used to synthesize 2-(2,2-diethoxy-ethyl)-pyridine through a photocatalyzed [2+2+2]-cycloaddition reaction with acetylene.
- Cyanomalondialdehyde: It serves as a starting material for the preparation of cyanomalondialdehyde, another versatile synthetic intermediate.[1]
- Cytosine: The compound can react with urea in refluxing butanolic sodium butoxide to produce cytosine, a fundamental nucleobase.[16]
- General Reactivity: It can function as both a nucleophile and an electrophile, enabling its use in Mannich reactions, Michael additions, and Grignard reactions.[3]



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Overview of the synthetic utility of the core compound.

Safety and Handling

Proper handling of **3,3-Diethoxypropanenitrile** is essential in a laboratory and manufacturing setting. The compound is classified as an irritant.

Table 3: GHS Hazard and Safety Information

Category	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1]
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter.	
Storage	Store in a cool (2-8°C), dry, well-ventilated place in an inert atmosphere. Keep away from heat, sparks, and open flames.	[4] [17]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[3] [18]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn to avoid skin, eye, and respiratory exposure.[\[1\]](#)[\[17\]](#)

Conclusion

3,3-Diethoxypropanenitrile is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug developers. Its crucial role in the synthesis of p38 α MAP kinase inhibitors highlights its importance in the creation of novel therapeutics. Adherence to strict safety protocols is

mandatory to ensure its safe and effective use in advancing chemical and pharmaceutical innovation.

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